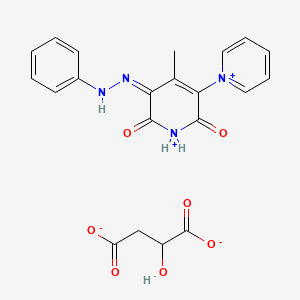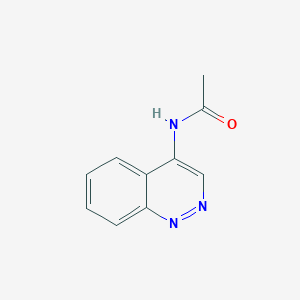
4-Acetamidocinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamidocinnoline: is an organic compound belonging to the cinnoline family, characterized by a cinnoline ring system with an acetamido group attached Cinnolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamidocinnoline typically involves the acylation of cinnoline derivatives. One common method is the reaction of cinnoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, resulting in the formation of this compound.
Industrial Production Methods: For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions: 4-Acetamidocinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups, depending on the reagents used.
科学研究应用
Chemistry: 4-Acetamidocinnoline is used as a building block in organic synthesis
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Acetamidocinnoline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
相似化合物的比较
4-Acetamidophenol: Known for its analgesic and antipyretic properties.
4-Acetamido-TEMPO: Used as a stable radical for oxidation reactions.
4-Acetamidopyridine: Studied for its potential therapeutic applications.
Uniqueness: 4-Acetamidocinnoline stands out due to its unique cinnoline ring system, which imparts distinct chemical properties and reactivity
属性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
N-cinnolin-4-ylacetamide |
InChI |
InChI=1S/C10H9N3O/c1-7(14)12-10-6-11-13-9-5-3-2-4-8(9)10/h2-6H,1H3,(H,12,13,14) |
InChI 键 |
WINUKNMPPXEEFP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CN=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


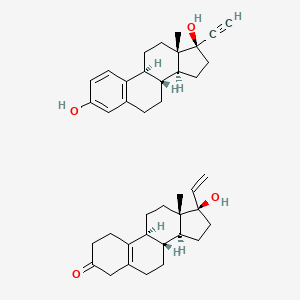
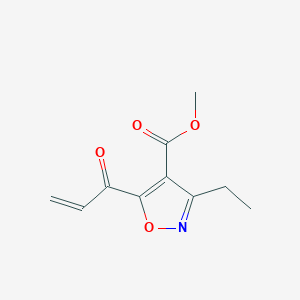
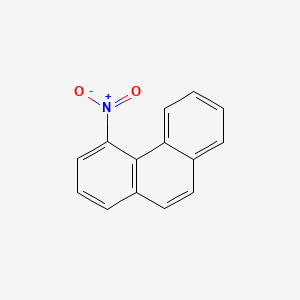
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
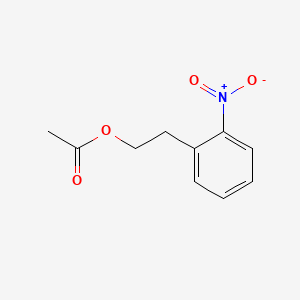
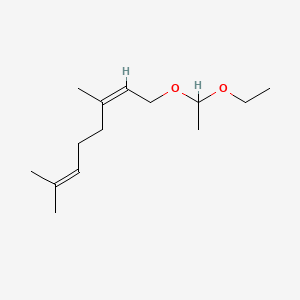
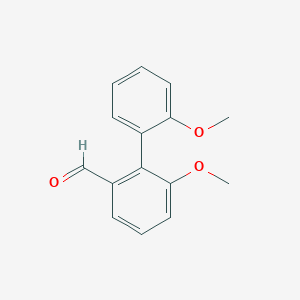
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
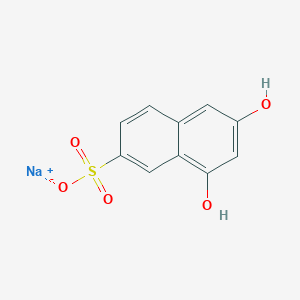
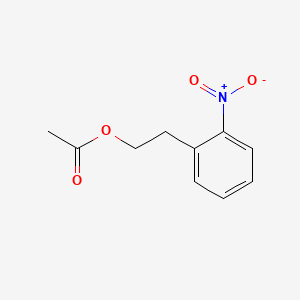

![1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol](/img/structure/B13788741.png)
![Thymine,[2-14C]](/img/structure/B13788745.png)
